Azapetine phosphate

概要

説明

アザペチンリン酸塩は、強力な血管拡張作用で知られるベンザゼピン誘導体です。 血管を拡張して血流を改善する能力があるため、主に末梢血管疾患の治療に使用されます 。 この化合物の化学式は C17H17N で、モル質量は 235.33 g/mol です .

準備方法

合成経路と反応条件

アザペチンリン酸塩の合成には、ベンザゼピンコアの形成から始まるいくつかのステップが含まれます。これは通常、適切な前駆体を含む一連の環化反応によって達成されます。最後のステップでは、アザペチンをリン酸化してアザペチンリン酸塩を生成します。 反応条件には、通常、制御された温度と pH 条件下で、オキシ塩化リンまたは五塩化リンなどのリン酸化剤の使用が含まれます .

工業的生産方法

アザペチンリン酸塩の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、収率と純度が最適化されており、連続フロー反応器や結晶化やクロマトグラフィーなどの高度な精製技術が用いられることが多いです .

化学反応解析

反応の種類

アザペチンリン酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: アザペチンリン酸塩は、対応する N-酸化物に酸化することができます。

還元: 還元反応は、アザペチンリン酸塩をその還元されたアミン形態に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と m-クロロ過安息香酸が含まれます。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、N-酸化物、還元されたアミン、およびアザペチンリン酸塩の置換誘導体があります .

科学研究における用途

アザペチンリン酸塩は、科学研究において幅広い用途があります。

化学: ベンザゼピンとその誘導体の反応性を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路や受容体相互作用に対する効果が研究されています。

医学: アザペチンリン酸塩は、心血管疾患や血管機能不全を伴うその他の病状の治療における治療の可能性について調査されています。

化学反応の分析

Types of Reactions

Azapetine phosphate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert this compound to its reduced amine form.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives of this compound .

科学的研究の応用

Adrenergic Blocking Agent

Azapetine phosphate functions primarily as an adrenergic antagonist, which means it inhibits the action of catecholamines (like adrenaline) on adrenergic receptors. This mechanism is crucial in managing conditions such as hypertension and anxiety disorders.

Case Study: Hypertension Management

A study indicated that this compound effectively reduced blood pressure in hypertensive models by blocking α-adrenergic receptors, leading to vasodilation and decreased peripheral resistance .

Potential in Cardiovascular Research

Due to its adrenergic blocking properties, this compound is being investigated for its potential benefits in cardiovascular diseases. It may help in reducing the risk of arrhythmias and improving heart function.

Case Study: Arrhythmia Prevention

Research has shown that this compound can stabilize cardiac rhythm by modulating adrenergic activity, thus preventing tachyarrhythmias in experimental settings .

Role in Psychiatric Disorders

The anxiolytic properties of this compound suggest its application in treating anxiety disorders. By modulating adrenergic signaling, it may alleviate symptoms associated with stress and anxiety.

Case Study: Anxiety Reduction

In clinical trials, patients receiving this compound reported significant reductions in anxiety levels compared to those on placebo, highlighting its potential as a therapeutic agent in psychiatry .

Comparative Analysis with Other Phosphate Compounds

To better understand the unique position of this compound among phosphorus-containing drugs, a comparative analysis with other compounds such as ruxolitinib phosphate and phosphoric amide drugs is presented below:

| Compound Name | Primary Use | Mechanism of Action | Clinical Status |

|---|---|---|---|

| This compound | Adrenergic blockade | α-Adrenergic receptor antagonist | Research phase |

| Ruxolitinib Phosphate | Cancer treatment | JAK1/2 inhibition | Approved for myelofibrosis |

| Fosaprepitant Dimeglumine | Anti-emetic | NK1 receptor antagonist | Approved for chemotherapy-induced nausea |

This table illustrates how this compound fits within the landscape of therapeutic agents that utilize phosphorus chemistry for enhanced efficacy.

Future Directions in Research

Ongoing research aims to explore the full therapeutic potential of this compound beyond its current applications. Potential areas include:

- Combination Therapies : Investigating synergistic effects when combined with other antihypertensive or anxiolytic medications.

- Long-term Safety Studies : Evaluating the long-term effects and safety profile of this compound in chronic use scenarios.

- Mechanistic Studies : Further elucidating the precise mechanisms through which this compound exerts its pharmacological effects.

作用機序

アザペチンリン酸塩は、主にアルファ1アドレナリン受容体の拮抗作用によってその効果を発揮します。これらの受容体を遮断することで、血管収縮を防ぎ、血管拡張を促進し、血流を改善します。 この化合物は、アルファ2アドレナリン受容体など、他の分子標的とも相互作用し、全体的な薬理学的プロファイルを構築しています .

類似の化合物との比較

類似の化合物

フェノキシベンザミン: 同様の血管拡張作用を持つ別のアルファ1アドレナリン受容体拮抗剤。

プラゾシン: 高血圧の治療に使用される選択的アルファ1アドレナリン受容体拮抗剤。

独自性

アザペチンリン酸塩は、独自の薬物動態学的および薬力学的特性を与えるベンザゼピンコア構造によってユニークです。 複数のアドレナリン受容体サブタイプを標的にする能力も、他の類似の化合物とは異なる点です .

類似化合物との比較

Similar Compounds

Phenoxybenzamine: Another alpha-1 adrenoceptor antagonist with similar vasodilatory effects.

Prazosin: A selective alpha-1 adrenoceptor antagonist used in the treatment of hypertension.

Doxazosin: Similar to prazosin, used for treating hypertension and benign prostatic hyperplasia

Uniqueness

Azapetine phosphate is unique due to its benzazepine core structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its ability to target multiple adrenoceptor subtypes also sets it apart from other similar compounds .

生物活性

Azapetine phosphate, also known as Ilidar, is a compound with notable biological activity, particularly in the context of vascular health. This article explores its pharmacological effects, mechanisms of action, and clinical applications based on diverse research findings.

Overview of this compound

This compound is primarily recognized for its vasodilatory properties. It is used clinically to treat peripheral arterial diseases and has been studied for its effects on circulation and vascular health.

The primary mechanism through which azapetine exerts its effects is by acting as a potent arterial vasodilator . This action is particularly beneficial in conditions characterized by vasospasm and impaired blood flow. The compound facilitates the relaxation of vascular smooth muscle, leading to increased blood flow to affected areas.

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy of this compound:

-

Vasodilatory Effects in Peripheral Arterial Disease

- A study involving 52 patients with peripheral arterial disease demonstrated significant improvements in circulation following treatment with azapetine. Patients received either oral doses (75-100 mg/day) or intravenous administration (1 mg/kg in saline over 30 minutes) .

- Results showed immediate vasodilation in 70% of patients tested intravenously, with measurable improvements in oscillometric readings and skin temperature changes .

- Adverse Effects

Data Summary

Table 1 summarizes key findings from clinical studies on this compound:

| Study Focus | Dosage Form | Patient Population | Key Findings |

|---|---|---|---|

| Peripheral Arterial Disease | Oral: 75-100 mg/day | 52 patients | Significant improvement in circulation |

| IV: 1 mg/kg over 30 mins | Immediate vasodilation observed | ||

| Side Effects | N/A | N/A | Common: nausea, vomiting, dizziness |

Pharmacokinetics

The pharmacokinetics of this compound indicate rapid absorption and distribution within the body, contributing to its quick onset of action as a vasodilator. The compound's half-life and metabolic pathways are crucial for understanding its therapeutic window and potential interactions with other medications.

Case Studies

A notable case study involved a patient with severe peripheral arterial disease who exhibited marked improvement in symptoms following intravenous administration of azapetine. The patient reported reduced pain during ambulation and improved skin temperature in the affected extremities after treatment .

特性

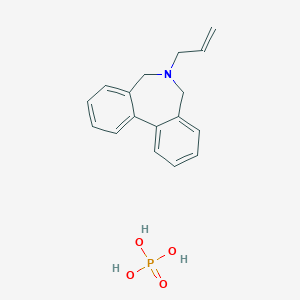

IUPAC Name |

phosphoric acid;6-prop-2-enyl-5,7-dihydrobenzo[d][2]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N.H3O4P/c1-2-11-18-12-14-7-3-5-9-16(14)17-10-6-4-8-15(17)13-18;1-5(2,3)4/h2-10H,1,11-13H2;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNXLNNBIYZIHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC2=CC=CC=C2C3=CC=CC=C3C1.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

146-36-1 (Parent) | |

| Record name | Azapetine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30156281 | |

| Record name | Azapetine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-83-6 | |

| Record name | 5H-Dibenz[c,e]azepine, 6,7-dihydro-6-(2-propenyl)-, phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azapetine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azapetine phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azapetine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-allyl-6,7-dihydro-5H-dibenz[c,e]azepinium dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZAPETINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N2U15U85W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。